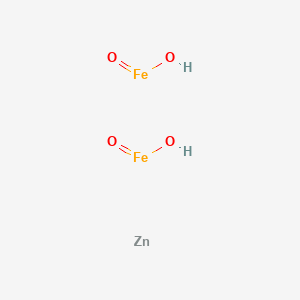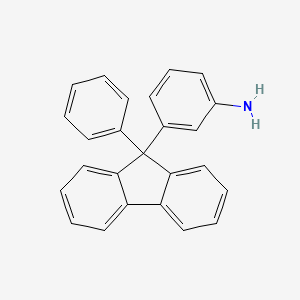
3-(9-Phenyl-9H-fluoren-9-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Phenyl-9H-fluoren-9-yl)aniline: is an organic compound with the molecular formula C25H19N and a molecular weight of 333.42506 g/mol . This compound is characterized by the presence of a fluorene moiety substituted with a phenyl group and an aniline group. It is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(9-Phenyl-9H-fluoren-9-yl)aniline typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with aniline under specific conditions. One common method involves the use of boron trifluoride (BF3) as a catalyst . The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature, yielding the desired product in high yield .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as or .
Reduction: Reduction reactions can be performed using or .
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as or .
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorenyl derivatives.
Substitution: Formation of halogenated fluorenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
3-(9-Phenyl-9H-fluoren-9-yl)aniline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology:
In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It can be used to label and track biological molecules in various assays.
Medicine:
.
Industry:
In the industrial sector, this compound is used in the production of high-performance polymers and materials for optoelectronic devices .
Mecanismo De Acción
The mechanism by which 3-(9-Phenyl-9H-fluoren-9-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 9-Phenyl-9H-fluoren-9-ol
- 9,9-Dioctyl-2,7-dibromofluorene
- 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline
Comparison:
Compared to these similar compounds, 3-(9-Phenyl-9H-fluoren-9-yl)aniline is unique due to the presence of the aniline group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Propiedades
Fórmula molecular |
C25H19N |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-(9-phenylfluoren-9-yl)aniline |
InChI |
InChI=1S/C25H19N/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H,26H2 |
Clave InChI |
DCXFRQGMPMHLTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


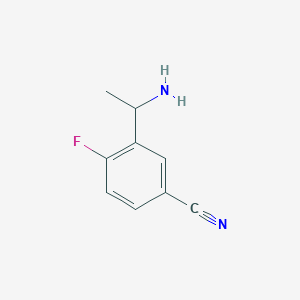
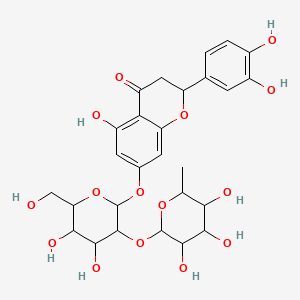
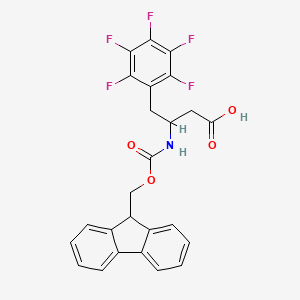
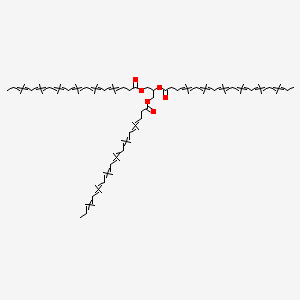
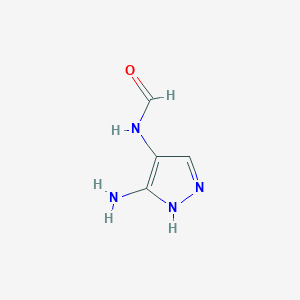
![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B13388012.png)
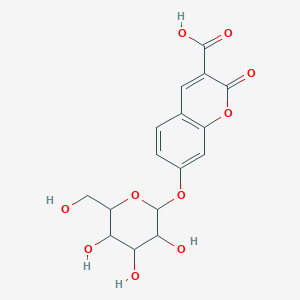
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)
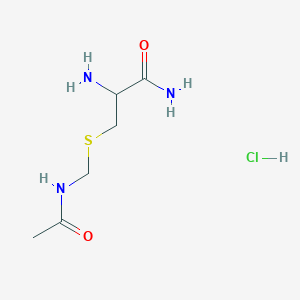
![N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B13388042.png)
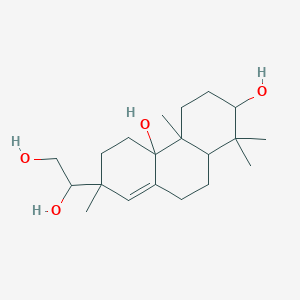
![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)
